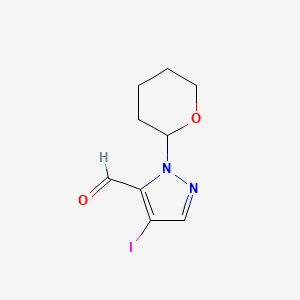

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrazole ring, and an oxane (tetrahydro-2H-pyran) moiety. It is primarily used in chemical research and synthesis due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the aldehyde group allows for versatile interactions with various biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde include other iodinated pyrazole derivatives and aldehyde-containing heterocycles. These compounds share structural similarities but may differ in their reactivity and applications. For example, 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde is a closely related compound with similar properties but may have different reactivity due to the presence of the oxane ring.

Biologische Aktivität

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with enzymes, and implications in drug development, supported by relevant data and case studies.

Chemical Overview

The compound has the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol. It is characterized by the presence of an iodine atom, a pyrazole ring, and an aldehyde functional group, which contribute to its reactivity and biological activity.

Targets of Action

This compound primarily interacts with several key enzymes:

- Alcohol Dehydrogenase (ADH) : Specifically, isoforms ADH1A, ADH1B, and ADH1C.

- Mycocyclosin Synthase : Involved in the biosynthesis of mycocyclosin, a compound that plays a role in the survival of Mycobacterium tuberculosis.

Mode of Action

The interaction with these enzymes can lead to inhibition or modulation of their activity. For instance, binding to alcohol dehydrogenase can inhibit its function, thereby affecting metabolic pathways related to alcohol metabolism. Additionally, its action on mycocyclosin synthase may influence the growth of pathogenic bacteria like Mycobacterium tuberculosis, suggesting potential antibacterial properties.

Cellular Effects

The compound has been shown to affect cellular functions by altering signaling pathways and gene expression. It influences metabolic processes by modulating the levels of key metabolites within cells. Research indicates that it can alter the expression of genes involved in various metabolic pathways, leading to significant changes in cellular metabolism.

Stability and Temporal Effects

In laboratory studies, this compound exhibits relative stability under standard conditions but shows degradation over time. This degradation can impact its efficacy in long-term experiments, highlighting the importance of considering temporal effects when utilizing this compound in research.

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound. Its interaction with mycocyclosin synthase suggests that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation as an antibacterial agent.

Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to interact with various biological targets positions it as a promising candidate for drug development, particularly in creating new inhibitors for enzyme-related diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Interaction with Alcohol Dehydrogenase | Demonstrated inhibition of ADH activity, affecting ethanol metabolism. |

| Study 2 | Antibacterial Activity | Showed potential inhibition of Mycobacterium tuberculosis growth via mycocyclosin synthase interaction. |

| Study 3 | Gene Expression Modulation | Altered expression levels of metabolic genes leading to changes in cellular metabolism. |

Eigenschaften

IUPAC Name |

4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKJKQPLRHELQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.